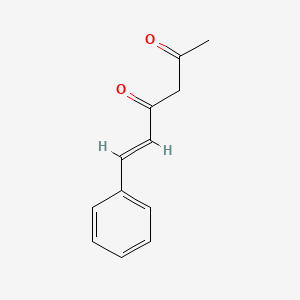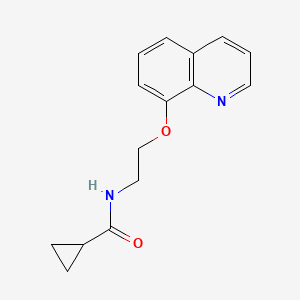
1-(2-Methoxyethyl)-1-(2-methylpropyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of hydrazines, like the specific compound 1-(2-Methoxyethyl)-1-(2-methylpropyl)hydrazine, involves reactions that generate hydrazine derivatives through various methodologies. One notable approach includes the reaction of lithio-derivatives of methoxyallenes with aldehyde hydrazones, leading to α-allenyl hydrazines under certain conditions. These compounds can further transform into N-dialkylamino-3-methoxy-3-pyrrolines, demonstrating the complex pathways involved in synthesizing hydrazine derivatives (Breuil-Desvergnes & Goré, 2001).
Molecular Structure Analysis The molecular structure of hydrazine derivatives is influenced by the reactions they undergo. For instance, the synthesis of N-dialkylamino-3-methoxy-3-pyrrolines from α-allenyl hydrazines and their subsequent transformation into various pyrrolines and pyrroles provides insights into the structural dynamics of these compounds. These transformations are crucial for understanding the molecular structure and potential reactivity of hydrazine derivatives.
Chemical Reactions and Properties Hydrazine derivatives participate in various chemical reactions, showcasing their reactivity and utility in organic synthesis. For example, regioselective synthesis of pyrazolo[4,3-c]quinolin-4-ones from 3-acyl-4-methoxy-1-methylquinolinones and hydrazines demonstrates the potential for creating complex heterocyclic compounds through the manipulation of hydrazine derivatives (Chimichi, Boccalini, & Matteucci, 2008).
科学的研究の応用
Fluorescent Probes for Hydrazine Detection
Hydrazine is extensively used in various industries, including as a precursor for pharmaceutics and rocket propellant. Due to its toxicity and environmental impact, detecting hydrazine is crucial. Research has led to the development of fluorescent probes for hydrazine detection, utilizing mechanisms like ortho-methoxy-methyl-ether (o-MOM) assisted hydrazone formation and retro-aza-Henry type reactions for high selectivity and sensitivity in environmental and biological samples (Jung et al., 2019; Jung et al., 2019).
Synthesis of Novel Compounds
Hydrazine derivatives have been explored for the synthesis of new compounds with potential applications in medicine and agriculture. For instance, the reaction of hydrazine with other chemical agents has led to the development of novel analogues and derivatives with varied biological activities (Ehler et al., 1977; Bharti et al., 2010).
Environmental Monitoring
Hydrazine derivatives are used in the development of analytical methods for monitoring environmental pollutants, such as aldehydes in air samples. These methods employ hydrazine reagents for sensitive and selective detection, offering improvements over traditional techniques (Kempter et al., 2002).
Antimicrobial Activities
Research into hydrazine derivatives has also uncovered their potential antimicrobial properties. Synthesis and evaluation of novel compounds containing hydrazine units have shown effectiveness against various bacterial and fungal pathogens, suggesting possible applications in developing new antimicrobial agents (Shehadi et al., 2022; Rashdan et al., 2022).
特性
IUPAC Name |
1-(2-methoxyethyl)-1-(2-methylpropyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-7(2)6-9(8)4-5-10-3/h7H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSBSPYGNIISKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1-(2-methylpropyl)hydrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)
![N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide](/img/structure/B2497181.png)
![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)
![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)

![1-(2-chloro-4-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2497187.png)

![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)
![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)

![2-phenoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2497194.png)

![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)